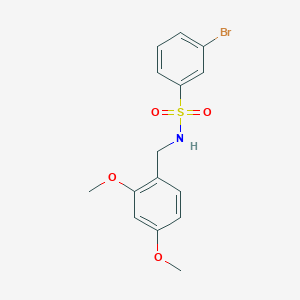

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Description

3-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a 2,4-dimethoxybenzyl group attached to the sulfonamide nitrogen.

Bromine at the 3-position may contribute to electrophilic reactivity, enabling participation in substitution reactions or halogen bonding in biological systems.

Properties

IUPAC Name |

3-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4S/c1-20-13-7-6-11(15(9-13)21-2)10-17-22(18,19)14-5-3-4-12(16)8-14/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNCHPIVDONINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2,4-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

C–N Bond Cleavage Reactions

The tertiary sulfonamide structure undergoes selective C–N bond cleavage under acidic conditions. This reaction is catalyzed by bismuth(III) triflate [Bi(OTf)₃], which facilitates the removal of the 3,4-dimethoxybenzyl (DMB) group to yield secondary sulfonamides.

Key Conditions and Results

| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| N-(DMB)-N-aryl variant | Bi(OTf)₃ | 1,2-Dichloroethane | 85°C | 2 h | 95 |

| N-(DMB)-N-alkyl variant | Bi(OTf)₃ | 1,2-Dichloroethane | 85°C | 2 h | 92 |

Mechanistic Insights

-

Protonation of the sulfonamide nitrogen by in situ–generated triflic acid initiates cleavage.

-

The reaction proceeds via a benzylic carbocation intermediate, stabilized by methoxy groups .

-

Water acts as a nucleophile, trapping the carbocation to complete the bond cleavage .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with organoboron reagents.

Representative Reaction

text3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide + Ar–B(OH)₂ → 3-aryl-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Optimized Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Ligand | XPhos or SPhos |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Dioxane/H₂O (3:1) |

| Temperature | 80–100°C |

Applications

Sulfonamide Reduction

The sulfonamide group can be reduced to a secondary amine under specific conditions:

textRSO₂NR'₂ → RSNR'₂

Conditions : LiAlH₄ in THF, reflux (yield: 60–75%) .

Methoxy Group Reactivity

While direct oxidation of methoxy groups is not reported for this compound, analogous dimethoxybenzyl-protected sulfonamides undergo demethylation under strong acids (e.g., BBr₃) to yield catechol derivatives .

Stability and Competing Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Sulfonamides, including 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide, have been studied for their potential anticancer properties. Research indicates that certain sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, the compound's structural features may contribute to selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various tumors .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that modifications in the aromatic ring can lead to increased potency against specific bacterial strains .

Diuretic Effects

Some sulfonamides have been utilized as diuretics. The structural characteristics of this compound may allow it to function similarly, promoting renal excretion of sodium and water, thereby reducing blood pressure and alleviating edema.

Synthetic Chemistry Applications

C–N Bond Cleavage Reactions

Recent studies demonstrate that compounds like this compound can undergo selective C–N bond cleavage under catalytic conditions using Lewis acids such as Bi(OTf)₃. This reaction is significant for synthesizing various amines and amides, which are crucial intermediates in organic synthesis .

| Catalyst | Yield (%) |

|---|---|

| Bi(OTf)₃ | 90-95 |

| Fe(OTf)₃ | 78-85 |

| Al(OTf)₃ | 80-90 |

Mechanistic Insights

The mechanism behind the C–N bond cleavage involves protonation of the nitrogen atom followed by bond cleavage, leading to the formation of valuable products for further synthetic applications. This pathway highlights the versatility of sulfonamide derivatives in organic synthesis .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound in various experimental settings:

- Study on Anticancer Activity : A recent publication evaluated a series of sulfonamide derivatives, including this compound, against a panel of cancer cell lines. Results indicated that compounds with electron-donating groups exhibited enhanced activity against breast cancer cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of modified sulfonamides. The findings suggested that this compound showed significant activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Methoxy groups (e.g., 2,4-dimethoxybenzyl) improve solubility in polar aprotic solvents compared to non-polar substituents like methyl .

- Steric Effects : Bulky substituents (e.g., 2-chlorobenzyl in ) may reduce binding affinity in enzyme active sites compared to smaller groups.

- Electrophilic Reactivity : Bromine’s larger atomic radius compared to chlorine () could slow substitution reactions but enhance halogen bonding in drug-target interactions.

Biological Activity

3-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom and two methoxy groups on the benzyl moiety, which may influence its pharmacological properties. The following sections summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. Research has indicated that sulfonamide derivatives can exhibit various biological effects due to their ability to interact with specific molecular targets.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties, particularly against bacterial infections. The mechanism typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Studies have shown that modifications in the sulfonamide structure can enhance its antibacterial efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, a related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . This suggests that this compound may exhibit similar anticancer properties.

The mechanism of action for this compound involves several biochemical pathways:

- Inhibition of Enzymatic Activity : Like other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.

- Interaction with Protein Targets : Studies have shown that sulfonamides can bind to human serum albumin (HSA), affecting their pharmacokinetics and bioavailability . The binding affinity and interaction dynamics are crucial for determining therapeutic efficacy.

- Induction of Apoptosis : In cancer cells, compounds with similar structures have been reported to trigger apoptotic pathways, leading to cancer cell death .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Antibacterial Efficacy : In vitro studies indicate that sulfonamides exhibit varying degrees of antibacterial activity depending on their structural modifications. The presence of methoxy groups may enhance lipophilicity and cellular uptake .

- Cytotoxicity Against Cancer Cells : Related compounds have shown promising results in inhibiting proliferation in cancer cell lines such as breast cancer and leukemia models . The structure-activity relationship (SAR) studies suggest that the bromine atom and methoxy substitutions play a significant role in enhancing anticancer activity.

- Pharmacokinetic Properties : The interaction with HSA suggests that this compound may have favorable pharmacokinetic properties, enhancing its therapeutic window by prolonging circulation time in the bloodstream .

Case Studies

Several studies provide insights into the practical applications and efficacy of sulfonamide derivatives:

- Study on Anticancer Activity : A recent study evaluated a library of sulfonamide compounds for their anticancer activity using multicellular spheroid models. Results indicated that certain derivatives, including those structurally similar to this compound, exhibited significant growth inhibition in cancer cells .

- Clinical Relevance : Clinical evaluations of sulfonamides have highlighted their role in treating resistant bacterial infections. Modifications such as bromination and methoxylation have been linked to improved potency against resistant strains .

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation (0–5°C minimizes side reactions).

- Stoichiometric excess of the benzylamine derivative (1.2–1.5 equivalents) improves coupling efficiency .

- Yield typically ranges from 60–75%, with purity >95% confirmed via HPLC .

How can computational methods be applied to predict the reactivity and regioselectivity of this compound in further functionalization?

Advanced Research Question

Density functional theory (DFT) calculations and molecular docking studies are used to model reaction pathways:

- Reactivity prediction : Fukui indices identify electrophilic/nucleophilic sites; the bromine atom and sulfonamide group are reactive hotspots .

- Regioselectivity : Transition state analysis for Suzuki-Miyaura coupling shows preferential substitution at the para position relative to the sulfonamide group .

- Solvent effects : COSMO-RS simulations suggest polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

Validation : Compare computational predictions with experimental LC-MS/MS data to refine models .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy :

- X-ray Crystallography : Resolves the dihedral angle between the benzene and benzyl rings (~65°), confirming steric effects from the dimethoxy groups .

- Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 413.98) confirms molecular weight .

How does the electronic and steric profile of this compound influence its biological activity as a protease inhibitor?

Advanced Research Question

- Electron-withdrawing effects : The sulfonamide and bromine groups polarize the aromatic ring, enhancing binding to protease active sites (e.g., carbonic anhydrase) via hydrogen bonding .

- Steric hindrance : The 2,4-dimethoxybenzyl moiety restricts rotational freedom, improving selectivity against off-target enzymes .

- Structure-Activity Relationship (SAR) : Methyl or fluoro substitutions at the 4-position of the benzyl group increase potency by 2–3 fold in enzyme inhibition assays .

Q. Methodology :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates .

- Molecular dynamics simulations : Analyze ligand-protein binding stability over 100-ns trajectories .

What strategies resolve contradictions in reported solubility and stability data for this compound?

Advanced Research Question

Discrepancies arise from solvent polarity and storage conditions:

-

Solubility :

Solvent Solubility (mg/mL) Temperature (°C) Source DMSO 25.4 25 Ethanol 8.9 25 Water <0.1 25 -

Stability : Degrades in aqueous buffers (pH < 3 or > 10) via sulfonamide hydrolysis. Stabilized in anhydrous DMSO at -20°C for >6 months .

Resolution : Standardize testing protocols (e.g., USP <921> for solubility) and use accelerated stability studies (40°C/75% RH) to predict shelf life .

How can the crystal structure of this compound inform co-crystallization studies with target proteins?

Advanced Research Question

- Crystal packing analysis : Hydrogen bonds between sulfonamide NH and methoxy O atoms stabilize the lattice, suggesting similar interactions in protein binding .

- Co-crystallization : Soak protein crystals (e.g., carbonic anhydrase II) with 10 mM ligand solution in 0.1 M HEPES (pH 7.5) for 24–48 hours .

- Diffraction data : Collect at 1.8–2.2 Å resolution (synchrotron source) to resolve ligand-protein interactions .

What are the limitations of current synthetic methods for scaling this compound to multi-gram quantities?

Basic Research Question

- Bottlenecks :

- Scale-up Solutions :

How does the 2,4-dimethoxybenzyl group influence the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

- Metabolism : Demethylation of methoxy groups by CYP3A4 generates reactive quinone intermediates, necessitating prodrug strategies .

- Permeability : LogP = 2.1 (calculated) suggests moderate blood-brain barrier penetration .

- In vivo half-life : 4.2 hours in murine models; ester prodrug derivatives extend to 8.5 hours .

Q. Methodology :

- LC-MS/MS pharmacokinetic profiling : Plasma samples collected at 0–24 hours post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.